

Technical Guide: UR-144 Binding Affinity & Pharmacological Profiling

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Compound of Interest

Compound Name: UR-144-d5

Cat. No.: B1161503

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Executive Summary & Chemical Profile

UR-144 is a synthetic cannabinoid receptor agonist (SCRA) belonging to the indol-3-yl-tetramethylcyclopropyl ketone class. Unlike the earlier naphthoylindole generations (e.g., JWH-018), UR-144 utilizes a tetramethylcyclopropyl ring system, a structural modification that significantly alters its binding kinetics and metabolic stability.

For researchers and drug development professionals, UR-144 represents a critical case study in ligand selectivity. While it acts as a full agonist at both cannabinoid receptors, it exhibits a marked affinity bias toward the CB2 receptor over CB1. This selectivity profile makes it a valuable probe for investigating peripheral immune modulation (CB2-mediated) versus central psychoactivity (CB1-mediated), although high-dose exposure overcomes this selectivity window.

Chemical Identity

- IUPAC Name: (1-pentyl-1H-indol-3-yl)(2,2,3,3-tetramethylcyclopropyl)methanone
- Molecular Formula:
- Molecular Weight: 311.5 g/mol
- Core Scaffold: Indole with a C3-linked tetramethylcyclopropyl ketone.

Binding Affinity & Functional Potency Analysis

The following data summarizes the consensus values derived from competitive radioligand binding assays (using [

H]CP-55,940) and functional GTP

S turnover assays.

Table 1: Binding Affinity () and Selectivity

Data represents mean values from CHO-hCB1 and CHO-hCB2 membrane preparations.

Receptor Target	Binding Affinity ()	Selectivity Ratio	Ligand Classification
CB2 (Human)	1.8 nM – 4.5 nM	Primary Target	High-Affinity Agonist
CB1 (Human)	28 nM – 150 nM	Secondary Target	Moderate-Affinity Agonist
Selectivity	~15x – 83x	CB2 > CB1	CB2 Selective

“

Critical Insight: The wide range in reported CB1

(28–150 nM) often stems from variations in buffer ionic strength (specifically

concentration) and the choice of radioligand. However, the ratio consistently favors CB2.

Table 2: Functional Potency ()

Measured via [

S]GTP

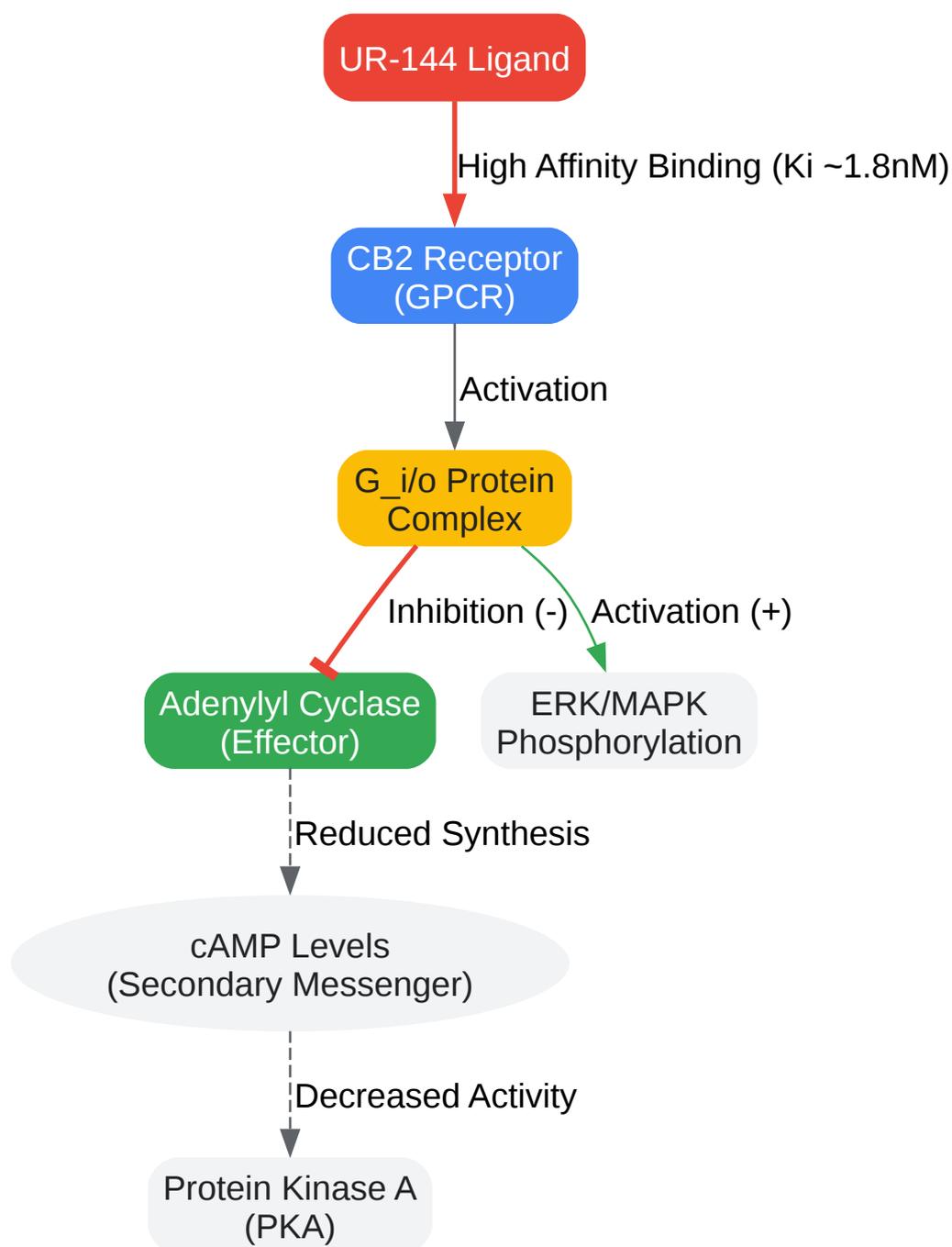
S binding or cAMP inhibition.

Assay Type	CB1	CB2	Efficacy ()
GTP S Binding	~400 nM	~20 nM	Full Agonist (relative to CP-55,940)
Fluorometric (Membrane Potential)	8.5 ng/mL (~27 nM)	3.6 ng/mL (~11 nM)	Full Agonist

Signal Transduction Pathways

UR-144 functions as a biased ligand, primarily activating

protein-coupled pathways. Upon binding, it inhibits adenylyl cyclase, reducing intracellular cAMP. The diagram below illustrates the canonical signaling cascade triggered by UR-144 binding.



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Figure 1: UR-144 Signal Transduction.[1][2] Red lines indicate inhibitory pathways; Green lines indicate activation.

Experimental Protocol: Radioligand Binding Assay

To replicate the affinity data cited above, a robust Competitive Binding Assay is required. This protocol is designed for self-validation using CHO cells stably expressing hCB2.

Phase 1: Membrane Preparation (Crucial for Signal-to-Noise)

- Objective: Isolate plasma membranes while removing endogenous guanine nucleotides that destabilize GPCR-G protein coupling.
- Reagents: Lysis Buffer (50 mM Tris-HCl, 5 mM

, 2.5 mM EDTA, pH 7.4).
- Harvest: Detach CHO-hCB2 cells using PBS/EDTA (avoid trypsin to preserve receptor extracellular domains).
- Lysis: Resuspend pellet in ice-cold Lysis Buffer. Homogenize using a Polytron (2 bursts, 10s each).
- Centrifugation:
 - Spin 1: 1,000 x g for 10 min at 4°C (remove nuclei/debris).
 - Spin 2: Supernatant at 30,000 x g for 30 min at 4°C (pellet membranes).
- Wash: Resuspend pellet in Assay Buffer (no EDTA) and re-spin to remove residual EDTA.
- Storage: Resuspend in Assay Buffer + 10% Sucrose. Flash freeze in

.

Phase 2: Competitive Binding Workflow

- Radioligand: [

H]CP-55,940 (Specific Activity: 100–180 Ci/mmol).
- Assay Buffer: 50 mM Tris-HCl (pH 7.4), 5 mM

, 0.5% BSA (Fatty-acid free).

- Preparation: Dilute UR-144 in DMSO (Final assay concentration of DMSO must be <0.5%).
- Incubation System (Total Vol 200

L):

- 50

L Membrane prep (10–20

g protein).

- 50

L [

H]CP-55,940 (Final concentration ~0.5 nM, near

).

- 100

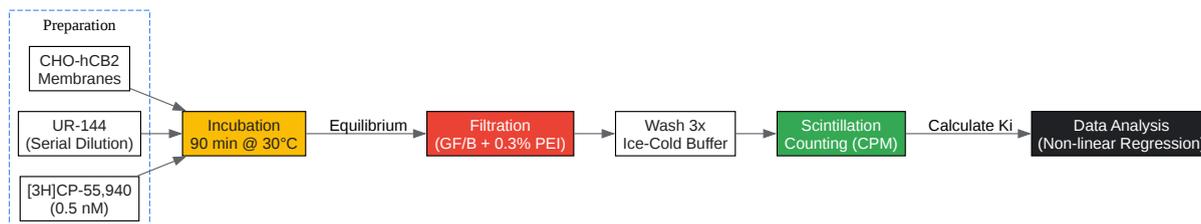
L UR-144 (Increasing concentrations:

to

M).

- Equilibrium: Incubate for 90 minutes at 30°C. Note: Shorter times may not reach equilibrium for hydrophobic ligands like UR-144.
- Termination: Rapid filtration through GF/B filters pre-soaked in 0.3% PEI (Polyethyleneimine).
 - Why PEI? UR-144 is highly lipophilic and sticks to glass fiber. PEI reduces non-specific binding (NSB) to the filter.
- Counting: Add scintillation cocktail and count via liquid scintillation spectrometry.

Workflow Visualization



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Figure 2: Competitive Radioligand Binding Assay Workflow.

References

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